molecular formula C9H8ClNS B039056 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine CAS No. 120009-96-3

7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine

Cat. No. B039056
M. Wt: 197.69 g/mol
InChI Key: DHJIJXKAQUFBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a thieno[2,3-c]pyridine ring system. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. This compound has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine in lab experiments is its unique properties and wide range of biological activities. This compound can be easily synthesized and modified to produce derivatives with improved biological activities. However, one of the main limitations of using this compound is its potential toxicity and side effects. Careful handling and proper safety measures should be taken when working with this compound.

Future Directions

There are several future directions for the research and development of 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine. One of the main directions is the synthesis and optimization of new derivatives with improved biological activities and reduced toxicity. Another direction is the study of the mechanism of action and the identification of the specific enzymes and proteins targeted by this compound. Furthermore, the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and microbial infections, should be explored further.

Synthesis Methods

The synthesis of 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine involves the reaction of 3-methylthieno[2,3-c]pyridine with chloromethyl methyl ether in the presence of a strong base such as potassium carbonate. The reaction takes place at high temperature and produces the desired compound with a yield of around 70-80%. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.

Scientific Research Applications

7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound has been used as a starting material for the synthesis of various derivatives with improved biological activities.

properties

CAS RN

120009-96-3

Product Name

7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

7-(chloromethyl)-3-methylthieno[2,3-c]pyridine

InChI

InChI=1S/C9H8ClNS/c1-6-5-12-9-7(6)2-3-11-8(9)4-10/h2-3,5H,4H2,1H3

InChI Key

DHJIJXKAQUFBNT-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1C=CN=C2CCl

Canonical SMILES

CC1=CSC2=C1C=CN=C2CCl

synonyms

Thieno[2,3-c]pyridine, 7-(chloromethyl)-3-methyl- (9CI)

Origin of Product

United States

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